N-phenylpiperidine-4-carboxamide

Übersicht

Beschreibung

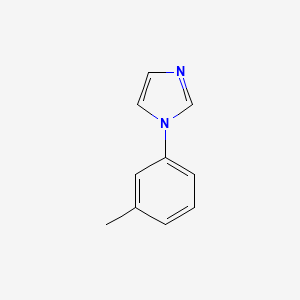

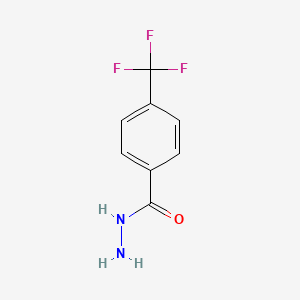

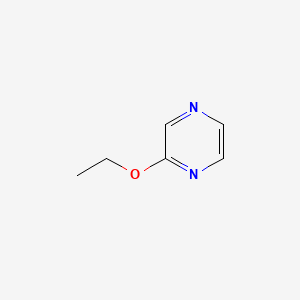

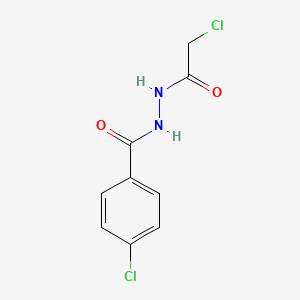

N-phenylpiperidine-4-carboxamide is a chemical compound that belongs to the class of carboxamides, which are characterized by the presence of a carboxamide group (-CONH2) attached to an aromatic ring. This particular compound is structurally related to piperidine, a six-membered heterocyclic amine, and features a phenyl group attached to the nitrogen atom of the piperidine ring. The carboxamide functionality is positioned at the fourth carbon of the piperidine ring, indicating its role in the compound's reactivity and potential biological activity.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of this compound is not directly discussed in the provided papers. However, structural characterization of similar compounds, such as N-phenyl-4-oxo-4H-2-chromone carboxamides, reveals that intramolecular interactions play a significant role in determining the conformation and planarity of the molecules . These interactions, including hydrogen bonding and steric effects, would also be expected to influence the structure of this compound, potentially affecting its biological activity and interaction with other molecules.

Chemical Reactions Analysis

The chemical reactivity of this compound would likely involve the carboxamide group, which can participate in various chemical reactions. For example, carboxamide groups can engage in hydrogen bonding, as seen in the novel carboxamide-pyridine N-oxide synthon used for crystal engineering and pharmaceutical cocrystals . Although the specific chemical reactions of this compound are not detailed in the provided papers, the reactivity of the carboxamide group is well-established in the literature.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as solubility, melting point, and stability, are not explicitly mentioned in the provided papers. However, the synthesis of related compounds often aims to optimize these properties for potential therapeutic applications. For instance, novel 3-phenylpiperidine-4-carboxamides were synthesized with high metabolic stability and good pharmacokinetic profiles, which are important properties for drug candidates . The physical and chemical properties of this compound would need to be determined experimentally to fully understand its potential applications.

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Anticancer Potential

N-phenylpiperidine-4-carboxamide derivatives have been identified as significant in the field of medicinal chemistry, particularly in enzyme inhibition and anticancer research. For instance, substituted benzimidazole carboxamide derivatives have been developed as potent poly(ADP-ribose) polymerase (PARP) inhibitors, exhibiting high potency against PARP enzymes and cellular potency in nanomolar ranges. These compounds, including this compound derivatives, have shown promising results in crossing the blood-brain barrier and in the efficacy against melanoma and breast cancer models, indicating their potential as effective anticancer agents (Penning et al., 2010).

Development of Novel Receptor Antagonists

This compound derivatives have been explored for their role as novel receptor antagonists. In particular, their use as neurokinin-1 receptor antagonists has been studied, showing high metabolic stability and efficacy in certain biological assays (Shirai et al., 2012). These findings suggest the therapeutic potential of these derivatives in treating various conditions mediated by these receptors.

Insect Repellent Research

In the context of insect repellents, the study of this compound derivatives has also gained attention. Research focusing on mosquito odorant receptors has found that novel repellents, including acylpiperidines and carboxamides, can effectively inhibit odorant-evoked currents in mosquito receptors, suggesting that these derivatives could be more potent than traditional repellents like DEET (Grant et al., 2020).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of this compound derivatives have also been a topic of research, with studies focusing on their potential in treating HIV through cell–cell fusion inhibitory activities (Weng et al., 2011). These developments highlight the versatility of this compound derivatives in various therapeutic areas.

Safety and Hazards

Zukünftige Richtungen

Piperidine derivatives, including “N-phenylpiperidine-4-carboxamide”, continue to be a significant area of research in the field of drug discovery . They are being explored for their potential in various therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Wirkmechanismus

Target of Action

N-phenylpiperidine-4-carboxamide is a derivative of piperidine, a heterocyclic system that is a cornerstone in the production of drugs Piperidine derivatives are known to have a wide variety of biological activities and are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant agents .

Mode of Action

It has been suggested that the presence of certain groups on the piperidine ring, such as halogen, carboxyl, nitro, or methyl groups, can increase the cytotoxicity of the piperidine derivatives . This suggests that this compound may interact with its targets in a similar manner, leading to changes in cellular function.

Biochemical Pathways

Piperidine derivatives are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

It has been suggested that this compound and other piperidine derivatives may have cytotoxic effects, particularly in the context of cancer cells .

Action Environment

It is known that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of a compound .

Biochemische Analyse

Biochemical Properties

N-phenylpiperidine-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key enzymes that this compound interacts with is DNA gyrase. This interaction leads to the inhibition of DNA gyrase activity, which is crucial for DNA replication and transcription . Additionally, this compound has been shown to induce DNA damage, similar to fluoroquinolones, by causing DNA gyrase-mediated DNA breaks .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to induce DNA damage in bacterial cells, leading to the activation of the recA promoter . This activation is a response to DNA damage and is part of the bacterial SOS response, which aims to repair damaged DNA and maintain cellular integrity.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to DNA gyrase, inhibiting its activity and causing DNA breaks . This inhibition disrupts DNA replication and transcription, leading to cellular stress and activation of DNA repair pathways. Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can induce DNA damage and activate DNA repair pathways over extended periods . The compound’s stability and potential degradation products need to be carefully monitored to ensure consistent experimental results.

Eigenschaften

IUPAC Name |

N-phenylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c15-12(10-6-8-13-9-7-10)14-11-4-2-1-3-5-11/h1-5,10,13H,6-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQIYQXGTBXWND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73415-85-7 | |

| Record name | N-Phenyl-4-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73415-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-PHENYL-4-PIPERIDINECARBOXAMIDE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.